

Synthetic Pathway of NSC363998 Free Base: A Technical Guide

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Compound of Interest

Compound Name: NSC363998 free base

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This technical guide details a proposed synthetic pathway for the free base of NSC363998, chemically known as 2-(4-methoxyphenyl)-7-methylimidazo[2,1-b][1,2,3]oxadiazole. The synthesis is a multi-step process culminating in the formation of the fused imidazo[2,1-b][1,2,3]oxadiazole heterocyclic system. While a direct, published synthesis for NSC363998 is not readily available, the proposed pathway is based on established and well-documented methodologies for the synthesis of analogous 1,3,4-oxadiazole and imidazo[2,1-b][1,2,3]thiadiazole derivatives.

The synthesis commences with the preparation of a key intermediate, 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole, which is subsequently cyclized with chloroacetone to yield the target molecule. This guide provides detailed experimental protocols for each step, a summary of expected quantitative data based on similar reactions, and a visual representation of the synthetic workflow.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the key steps in the proposed synthesis of **NSC363998 free base**, based on analogous reactions reported in the literature.

Step	Reaction	Key Reagents	Solvent	Temperature (°C)	Reaction Time (h)	Typical Yield (%)
1	Formation of 4-methoxybenzohydrazide	4-methoxybenzoic acid, Hydrazine hydrate	Ethanol	Reflux	4-6	85-95
2	Formation of Potassium 2-(4-methoxybenzoyl)hydrazine-1-carbodithioate	4-methoxybenzohydrazide, CS ₂ , KOH	Ethanol	Room Temp.	12-16	80-90
3	Synthesis of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol	Potassium 2-(4-methoxybenzoyl)hydrazine-1-carbodithioate	Water	Reflux	3-4	75-85
4	Synthesis of 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole	5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol, Hydrazine hydrate	Ethanol	Reflux	8-12	60-70

5	Synthesis of NSC36399	2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole, Chloroacetone	Ethanol	Reflux	6-8	50-65
	8 Free Base					

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of **NSC363998 free base**.

Step 1: Synthesis of 4-methoxybenzohydrazide

- To a solution of 4-methoxybenzoic acid (1 equivalent) in ethanol, add hydrazine hydrate (2 equivalents).
- The reaction mixture is refluxed for 4-6 hours.
- After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
- The resulting solid is washed with cold water and recrystallized from ethanol to afford 4-methoxybenzohydrazide.

Step 2: Synthesis of Potassium 2-(4-methoxybenzoyl)hydrazine-1-carbodithioate

- To a solution of potassium hydroxide (1.1 equivalents) in absolute ethanol, add 4-methoxybenzohydrazide (1 equivalent).
- The mixture is stirred at room temperature, and carbon disulfide (1.2 equivalents) is added dropwise.
- The reaction is stirred for 12-16 hours at room temperature.

- The precipitated potassium salt is filtered, washed with cold ethanol, and dried under vacuum.

Step 3: Synthesis of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol

- The potassium 2-(4-methoxybenzoyl)hydrazine-1-carbodithioate (1 equivalent) is dissolved in water.
- The solution is heated to reflux for 3-4 hours.
- Upon cooling, the reaction mixture is acidified with a dilute solution of hydrochloric acid.
- The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol.

Step 4: Synthesis of 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole

- A mixture of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol (1 equivalent) and hydrazine hydrate (3 equivalents) in ethanol is refluxed for 8-12 hours.
- The progress of the reaction is monitored by TLC.
- After completion, the reaction mixture is cooled, and the precipitated product is filtered.
- The crude product is washed with water and recrystallized from ethanol to give 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole.

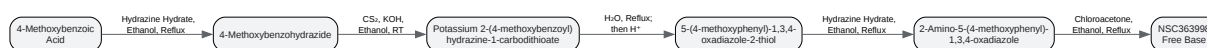
Step 5: Synthesis of 2-(4-methoxyphenyl)-7-methylimidazo[2,1-b][1,2,3]oxadiazole (NSC363998 Free Base)

- A mixture of 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole (1 equivalent) and chloroacetone (1.1 equivalents) in absolute ethanol is refluxed for 6-8 hours.
- The reaction is monitored by TLC.

- After completion, the solvent is evaporated under reduced pressure.
- The residue is treated with a saturated solution of sodium bicarbonate to neutralize the formed hydro-chloride salt.
- The resulting solid is filtered, washed with water, and purified by column chromatography (silica gel, ethyl acetate/hexane) to afford the **NSC363998 free base**.

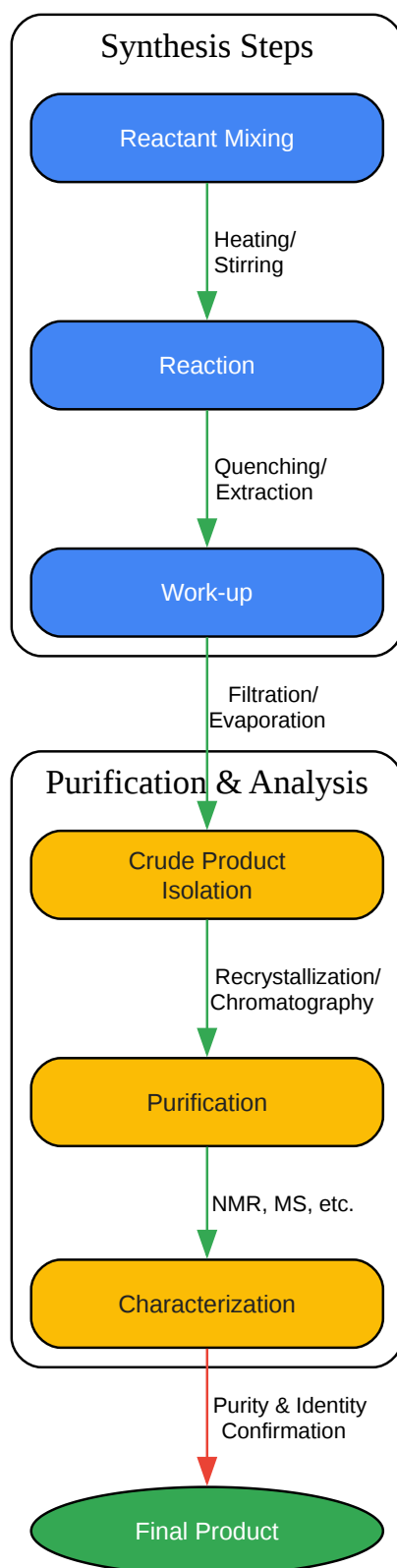
Visualized Synthesis Pathway and Workflow

The following diagrams illustrate the proposed synthetic pathway and the general experimental workflow.



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Caption: Proposed synthesis pathway for **NSC363998 free base**.



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Caption: General experimental workflow for synthesis and purification.

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